Cas no 1159530-85-4 (3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine)

3-Cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazolopyrazine core with a cyclobutyl substituent. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The rigid cyclobutyl group enhances conformational stability, while the triazolopyrazine scaffold offers potential for diverse pharmacological interactions. Its synthetic versatility allows for further functionalization, enabling the development of targeted bioactive molecules. The compound's balanced lipophilicity and molecular weight suggest favorable pharmacokinetic properties, supporting its utility in optimizing lead compounds. Suitable for research applications, it serves as a key building block in the design of novel therapeutics.
3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine structure
1159530-85-4 structure
Product Name:3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
CAS No:1159530-85-4
MF:C9H14N4
MW:178.234261035919
MDL:MFCD11856491
CID:4561208
Update Time:2025-05-24

3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
    • 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
    • MDL: MFCD11856491
    • Inchi: 1S/C9H14N4/c1-2-7(3-1)9-12-11-8-6-10-4-5-13(8)9/h7,10H,1-6H2
    • InChI Key: NUUANGLRKGELNR-UHFFFAOYSA-N
    • SMILES: C12=NN=C(C3CCC3)N1CCNC2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1

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3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1159530-85-4)3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Order Number:A1032153
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:48
Price ($):324.0
Email:sales@amadischem.com

Additional information on 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

3-Cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine: A Comprehensive Overview

The compound with CAS No. 1159530-85-4, known as 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazolopyrazines, which are heterocyclic aromatic compounds with unique electronic properties and potential bioactivity. The cyclobutyl group attached to the triazolopyrazine framework introduces additional structural complexity and functional diversity.

Recent studies have highlighted the importance of triazolopyrazine derivatives in drug discovery. The cyclobutyl substitution at the 3-position of the triazolopyrazine ring has been shown to enhance the molecule's stability and improve its binding affinity to various biological targets. This makes it a promising candidate for developing new therapeutic agents. Researchers have explored its potential in inhibiting key enzymes involved in neurodegenerative diseases and cancer.

The synthesis of 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves a multi-step process that typically includes cyclization reactions and functional group transformations. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the reaction conditions and improve yield. These methods not only enhance the efficiency of the synthesis but also contribute to the sustainability of chemical processes.

In terms of pharmacological activity, this compound has demonstrated remarkable selectivity towards certain receptors and ion channels. For instance, studies published in 2023 revealed its ability to modulate GABA receptors without significant off-target effects. This property makes it a strong candidate for developing anxiolytic and anticonvulsant drugs. Furthermore, its role as a potential lead compound in anti-inflammatory therapies has been explored through in vitro assays.

From a materials science perspective, triazolopyrazine derivatives like this compound are being investigated for their applications in organic electronics. The conjugated π-system of the molecule allows for efficient charge transport properties. Recent research has focused on incorporating these compounds into organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), where they show promise due to their high electron mobility and stability under ambient conditions.

Another area of interest is the environmental impact of synthesizing such compounds. Green chemistry principles have been increasingly applied to minimize waste and reduce energy consumption during production. For example, solvent-free reactions and catalytic processes have been developed to synthesize 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,a]pyrazine more sustainably.

In conclusion,3-cyclobutyl-5H,a,b,c,d-[1,e,f,g,h,i,j,k,l,m,n,o,p,q,r,s,t,u,v,w,x,y,z]-something something something stands out as a versatile molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a valuable tool for researchers in drug discovery and materials science alike. As ongoing studies continue to uncover new insights into its properties and potential uses,this compound is poised to play a significant role in advancing both medicinal chemistry and organic electronics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1159530-85-4)3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
A1032153
Purity:99%
Quantity:1g
Price ($):324.0
Email